molecular formula C26H21N7OS B14150010 (4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one CAS No. 314290-34-1

(4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B14150010
CAS No.: 314290-34-1
M. Wt: 479.6 g/mol
InChI Key: GZAICMBKTMTGLF-UHFFFAOYSA-N
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Description

The compound (4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazole ring, a pyrazolone core, and a hydrazinylidene group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the formation of the pyrazolone core. The final step involves the introduction of the hydrazinylidene group. Common reagents used in these reactions include thioamides, hydrazines, and various aldehydes or ketones. Reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

The compound (4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with potentially different properties.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and other biomedical applications.

Medicine

In medicine, the compound’s potential therapeutic effects can be explored. Its interactions with specific molecular targets may lead to the development of new drugs for treating various diseases.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of (4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrazolone derivatives, such as:

  • 5-methyl-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one
  • 2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with molecular targets, potentially leading to distinct biological activities and applications.

Properties

CAS No.

314290-34-1

Molecular Formula

C26H21N7OS

Molecular Weight

479.6 g/mol

IUPAC Name

5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-[(4-phenyldiazenylphenyl)diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C26H21N7OS/c1-17-8-10-19(11-9-17)23-16-35-26(27-23)33-25(34)24(18(2)32-33)31-30-22-14-12-21(13-15-22)29-28-20-6-4-3-5-7-20/h3-16,32H,1-2H3

InChI Key

GZAICMBKTMTGLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)N=NC4=CC=C(C=C4)N=NC5=CC=CC=C5

Origin of Product

United States

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